5-O-Desethyl Amlodipine-d3
Description
Contextualization of 5-O-Desethyl Amlodipine (B1666008) as a Primary Metabolite of Amlodipine
Amlodipine is a calcium channel blocker that undergoes extensive metabolism in the body, primarily in the liver. drugbank.comhres.canih.gov Approximately 90% of an administered dose of Amlodipine is converted into various inactive metabolites through pathways mediated largely by the cytochrome P450 enzyme system, specifically the CYP3A4 and CYP3A5 isoenzymes. hres.caresearchgate.netpharmgkb.org The metabolic processes are varied and include oxidation of the dihydropyridine (B1217469) ring to a pyridine (B92270) derivative, oxidative deamination, and de-esterification. nih.govtandfonline.cominnovareacademics.in
One of the identified products of this biotransformation is 5-O-Desethyl Amlodipine. biosynth.combioorganics.biz This compound is formed through the de-esterification at the 5-methoxycarbonyl group of the parent Amlodipine molecule. nih.gov Like other metabolites of Amlodipine, it is considered pharmacologically inactive. researchgate.netnih.gov The study of such metabolites is crucial for understanding the complete pharmacokinetic profile of a drug, including its absorption, distribution, metabolism, and excretion (ADME). Accurate quantification of these metabolites in biological matrices like plasma and urine is essential for comprehensive drug development and clinical pharmacology studies. innovareacademics.inresearchgate.net
Foundational Role of Deuterated Analogs (d3) in Advanced Bioanalytical Sciences
In advanced bioanalytical science, particularly in quantitative analysis using mass spectrometry (MS), deuterated compounds serve as ideal internal standards. clearsynth.comthalesnano.com Deuterium (B1214612) (D or ²H) is a stable, non-radioactive isotope of hydrogen. resolvemass.ca Replacing one or more hydrogen atoms in a molecule with deuterium atoms creates a labeled analog that is chemically almost identical to the parent compound but has a higher molecular weight. spectroscopyonline.com
This mass difference is the key to its utility. In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the deuterated internal standard can be easily distinguished from the non-labeled analyte of interest. spectroscopyonline.comnih.gov The primary advantages of using deuterated internal standards include:
Compensation for Matrix Effects : Biological samples like plasma are complex matrices that can interfere with the ionization process in the mass spectrometer, either suppressing or enhancing the signal of the analyte. clearsynth.comkcasbio.com Because the deuterated standard has nearly identical physicochemical properties and chromatographic retention time to the analyte, it experiences the same matrix effects, allowing for accurate normalization of the signal. kcasbio.com
Correction for Sample Processing Variability : Losses can occur during sample extraction and preparation steps. By adding a known amount of the deuterated standard at the beginning of the process, any subsequent losses will affect both the standard and the analyte equally, ensuring the ratio between them remains constant and the final calculated concentration is accurate. scielo.org.mx
Enhanced Accuracy and Precision : The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in bioanalysis, significantly improving the accuracy, precision, and robustness of quantitative methods. kcasbio.comnih.govacs.org Regulatory agencies like the European Medicines Agency (EMA) have noted that the vast majority of submitted bioanalytical method validations incorporate SIL-IS. kcasbio.com
The "-d3" designation in 5-O-Desethyl Amlodipine-d3 indicates that three hydrogen atoms have been replaced by deuterium atoms, typically on a methyl group, creating a stable, labeled version of the metabolite. cymitquimica.com
Academic Research Imperatives and Trajectories for this compound
The principal research application for this compound is its use as an internal standard for the precise and reliable quantification of the metabolite 5-O-Desethyl Amlodipine in biological samples. clinisciences.comclinisciences.com While the non-labeled metabolite, 5-O-Desethyl Amlodipine, can be used as an analytical reference standard, its deuterated counterpart is essential for the internal standard role in isotope dilution mass spectrometry. biosynth.commdpi.com
The research imperatives for using this specific deuterated compound are driven by the need to:
Develop and Validate Robust Bioanalytical Methods : To accurately measure the concentration of Amlodipine's metabolites in vivo, researchers must develop highly sensitive and specific assays. researchgate.netitmedicalteam.pl this compound is a critical reagent in the validation of LC-MS/MS methods designed to quantify its non-labeled analog. researchgate.net
Conduct Pharmacokinetic Studies : Detailed pharmacokinetic studies require tracking not only the parent drug but also its major metabolites over time. nih.govresearchgate.net By enabling accurate measurement of 5-O-Desethyl Amlodipine, the d3-labeled standard helps to fully characterize the metabolic clearance pathways and elimination half-life of Amlodipine and its byproducts. tandfonline.com
Investigate Drug Metabolism and Drug-Drug Interactions : Understanding how Amlodipine is metabolized by CYP3A4/5 enzymes is key to predicting potential drug-drug interactions. researchgate.netpharmgkb.org Accurate measurement of metabolite formation, facilitated by the use of compounds like this compound, allows researchers to study how co-administered drugs might inhibit or induce these metabolic pathways.
In essence, this compound is not a therapeutic agent but a specialized analytical tool. Its existence and use are direct reflections of the rigorous standards required in modern pharmaceutical research to ensure a thorough understanding of a drug's behavior in the human body.
Data Tables
Table 1: Chemical Properties of Amlodipine and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Amlodipine | C₂₀H₂₅ClN₂O₅ | 408.88 |
| 5-O-Desethyl Amlodipine | C₁₈H₂₁ClN₂O₅ | 380.82 biosynth.com |
| This compound | C₁₈H₁₈D₃ClN₂O₅ | 383.84 clinisciences.com |
Table 2: Selected Pharmacokinetic Parameters of Amlodipine
| Parameter | Value | Reference(s) |
| Bioavailability | 60-65% (Oral) | nih.gov |
| 64-90% | hres.cawikipedia.org | |
| Protein Binding | ~93% | drugbank.com |
| ~98% | nih.gov | |
| Metabolism | Extensively hepatic (~90%) via CYP3A4/5 | hres.caresearchgate.net |
| Elimination Half-life | 30-50 hours | drugbank.comwikipedia.org |
| 40-50 hours | nih.gov | |
| Time to Peak Plasma Concentration | 6-12 hours | hres.ca |
Properties
Molecular Formula |
C₁₈H₁₈D₃ClN₂O₅ |
|---|---|
Molecular Weight |
383.84 |
Synonyms |
2-[(2-Aminoethoxy)methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 5-Methyl Ester |
Origin of Product |
United States |
Synthetic Strategies and Isotopic Elucidation of 5 O Desethyl Amlodipine D3
Chemical Synthetic Pathways for the Derivatization and Isotopic Labeling of Amlodipine (B1666008) Metabolites
The synthesis of 5-O-Desethyl Amlodipine-d3, a deuterated metabolite of Amlodipine, necessitates a multi-step approach involving the creation of the core dihydropyridine (B1217469) structure, selective de-ethylation, and precise isotopic labeling. While direct synthetic routes for this specific isotopologue are not extensively documented in publicly available literature, a plausible pathway can be constructed based on established principles of organic synthesis and known methodologies for the preparation of Amlodipine and its derivatives.
A logical synthetic strategy commences with a modified Hantzsch pyridine (B92270) synthesis. This classical reaction involves the condensation of an aldehyde, a β-ketoester, and an enamine to form the dihydropyridine ring. In the context of this compound synthesis, this would involve reacting 2-chlorobenzaldehyde (B119727) with two different β-dicarbonyl compounds. One of these would be an acetoacetate (B1235776) derivative bearing the protected aminoethoxy side chain characteristic of Amlodipine. The other would be a β-ketoester that ultimately becomes the carboxylic acid at the 5-position after de-esterification.
A critical step in this pathway is the selective O-de-ethylation at the 5-position of the dihydropyridine ring. This can be a challenging transformation due to the presence of another ester group at the 3-position. Selective hydrolysis can be achieved under carefully controlled reaction conditions, potentially using enzymatic methods or specific chemical reagents that favor the less sterically hindered ester.
For the introduction of the deuterium (B1214612) label, a common strategy involves the use of deuterated precursors. In the case of this compound, the three deuterium atoms are located on the methyl group of the ester at the 3-position. Therefore, a deuterated methylating agent, such as trideuteromethyl iodide (CD3I) or diazomethane-d3, would be employed in the final esterification step of the synthesis.
An alternative approach could involve the complete synthesis of the 5-O-desethyl amlodipine scaffold, followed by a late-stage isotopic exchange reaction. However, achieving selective deuteration at the desired position using this method can be difficult and may result in a mixture of isotopologues.
Methodologies for Deuterium Incorporation at Specific Molecular Sites
The precise placement of deuterium atoms within a molecule is crucial for its use as an internal standard in pharmacokinetic studies or as a tool to investigate metabolic pathways. For this compound, the target of deuteration is the methyl group of the ester at the 3-position of the dihydropyridine ring.
The most direct and controlled method to achieve this is through the use of a deuterated alkylating agent during the esterification step of the synthesis. After the formation of the dihydropyridine carboxylic acid precursor, the esterification would be carried out using a trideuterated methyl source. Common reagents for this purpose include:
Trideuteromethyl iodide (CD3I): This is a widely used reagent for introducing a CD3 group. The reaction is typically carried out in the presence of a base to deprotonate the carboxylic acid, followed by nucleophilic attack on the CD3I.
Diazomethane-d3 (CD3N2): This reagent offers a clean and efficient method for methylation, although it is a hazardous substance that requires careful handling.
Trideuteromethanol (CD3OD) with an activating agent: In the presence of an acid catalyst or a coupling agent, trideuteromethanol can be used to form the methyl ester.
The choice of reagent and reaction conditions would be optimized to ensure high isotopic enrichment and to avoid any side reactions or degradation of the Amlodipine scaffold. The isotopic purity of the final product is a critical parameter and is determined by the isotopic purity of the deuterated reagent used.
Below is a table summarizing potential deuterating agents and their characteristics for the synthesis of this compound:
Interactive Data Table: Deuterating Agents for this compound Synthesis| Deuterating Agent | Chemical Formula | Key Characteristics |
| Trideuteromethyl iodide | CD3I | Commercially available, versatile reagent. |
| Diazomethane-d3 | CD3N2 | Highly reactive, clean reaction, but toxic and explosive. |
| Trideuteromethanol | CD3OD | Used with activating agents, less reactive than CD3I. |
Chromatographic and Spectroscopic Techniques for Purification and Isolation of Deuterated Analogs
Following the synthesis of this compound, a robust purification strategy is essential to isolate the target compound from unreacted starting materials, non-deuterated analogs, and other reaction byproducts. High-performance liquid chromatography (HPLC) is the method of choice for this purpose due to its high resolution and versatility.
A reversed-phase HPLC method would typically be employed, using a C18 column and a mobile phase consisting of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formate) and an organic solvent (like acetonitrile (B52724) or methanol). The gradient and flow rate would be optimized to achieve baseline separation of this compound from potential impurities. The use of a mass spectrometer as a detector (LC-MS) is highly advantageous as it allows for the specific monitoring of the deuterated compound based on its mass-to-charge ratio (m/z).
Preparative HPLC can be used to isolate larger quantities of the purified compound. The collected fractions containing the desired product are then combined, and the solvent is removed to yield the purified this compound.
The following table outlines a typical chromatographic setup for the purification of this compound:
Interactive Data Table: Chromatographic Purification Parameters| Parameter | Typical Conditions |
| Chromatography Mode | Reversed-Phase HPLC |
| Stationary Phase | C18 silica (B1680970) gel |
| Mobile Phase A | Aqueous buffer (e.g., 10 mM Ammonium Acetate) |
| Mobile Phase B | Acetonitrile or Methanol (B129727) |
| Gradient | Optimized gradient from low to high organic content |
| Detection | UV (at a wavelength where the compound absorbs, e.g., ~237 nm) and Mass Spectrometry (MS) |
Advanced Spectrometric Methods for Structural Confirmation and Isotopic Enrichment Analysis (e.g., NMR, high-resolution MS)
Once purified, the structural integrity and isotopic enrichment of this compound must be rigorously confirmed. A combination of advanced spectrometric techniques is employed for this purpose.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio of the molecule, allowing for the determination of its elemental composition. This is crucial for confirming that the synthesized compound has the correct molecular formula. The mass difference between the deuterated and non-deuterated analog (a mass shift of approximately 3 Da) can be clearly resolved, confirming the incorporation of three deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating the precise structure of the molecule and confirming the location of the deuterium atoms.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl ester protons at the 3-position would be absent or significantly reduced in intensity. This provides direct evidence of successful deuteration at that specific site. The other proton signals of the molecule should remain consistent with the expected structure.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show a characteristic triplet for the carbon atom of the CD3 group due to coupling with the three deuterium atoms (which have a spin of 1). This confirms the presence of the CD3 group.
²H NMR (Deuterium NMR): A deuterium NMR spectrum would show a signal at the chemical shift corresponding to the methyl ester group, providing direct detection of the incorporated deuterium.
The combination of these spectrometric methods provides unambiguous confirmation of the structure of this compound and allows for the accurate determination of its isotopic enrichment, ensuring its suitability for its intended applications.
Interactive Data Table: Spectrometric Data for Structural Confirmation| Technique | Expected Observation for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of C20H22D3ClN2O5. |
| ¹H NMR | Absence or significant reduction of the methyl ester singlet at the 3-position. |
| ¹³C NMR | A triplet signal for the carbon of the CD3 group. |
| ²H NMR | A signal at the chemical shift of the methyl ester group. |
Advanced Bioanalytical Methodologies for Quantitative Analysis of 5 O Desethyl Amlodipine D3
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Precise Quantification
LC-MS/MS stands as the gold standard for the quantitative bioanalysis of drug metabolites due to its exceptional sensitivity, selectivity, and specificity. scirp.orgnih.gov This technique is particularly well-suited for distinguishing and quantifying analytes in intricate biological samples like plasma and urine.
The development of a robust LC-MS/MS method requires meticulous optimization of both the chromatographic separation and the mass spectrometric detection.
Chromatographic Parameters: The goal of chromatography is to separate the analyte of interest from endogenous matrix components to minimize interference. For amlodipine (B1666008) and its metabolites, reversed-phase chromatography is commonly employed. Columns such as a Welch Ultimate XB-C18 or a Diamond C18 are effective for this purpose. scirp.orgnih.gov Gradient elution is often preferred to achieve better separation and peak shape. The mobile phase typically consists of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often containing a modifier like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency and peak shape. scirp.orgnih.govnih.gov
Mass Spectrometric Parameters: Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode, which is effective for ionizing compounds like amlodipine and its metabolites. scirp.orgnih.gov The instrument is operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity by monitoring a specific precursor-to-product ion transition. For the non-deuterated analyte, amlodipine, a common transition is m/z 409.2 → 238.1. scirp.org For 5-O-Desethyl Amlodipine-d3, the precursor ion would be shifted by +3 mass units due to the deuterium (B1214612) atoms. Optimization involves tuning parameters such as declustering potential, collision energy, and cell exit potential to maximize the signal for the specific MRM transitions of both the analyte and the internal standard.
Interactive Table: Example LC-MS/MS Parameters for Amlodipine Analysis (Parameters for this compound are inferred based on amlodipine)
| Parameter | Setting | Purpose |
|---|---|---|
| Chromatography | ||
| Column | C18 (e.g., 100 mm × 2.1 mm, 3 µm) | Separation of analyte from matrix components. |
| Mobile Phase | A: 2 mmol·L⁻¹ ammonium formate (pH 3.0) B: Acetonitrile | Elution of the analyte from the column. |
| Flow Rate | 0.6 mL/min | Controls the speed of the mobile phase. |
| Mode | Gradient Elution | Optimizes separation efficiency and run time. |
| Mass Spectrometry | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive | Creates charged ions from the analyte molecules. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |
| MRM Transition (Analyte) | e.g., m/z 409.2 → 238.1 (for Amlodipine) | Specific transition for quantifying the target analyte. |
The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the quantification of its non-deuterated analogue, 5-O-Desethyl Amlodipine. An ideal internal standard should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer. nih.gov
This compound fulfills these criteria perfectly. It co-elutes with the native analyte under identical chromatographic conditions. During sample preparation steps like liquid-liquid extraction or protein precipitation, any loss of material will be proportional for both the analyte and the SIL-IS. scirp.org Crucially, during ionization in the mass spectrometer source, both compounds experience the same degree of ionization enhancement or suppression from matrix effects. By calculating the ratio of the analyte's peak area to the SIL-IS's peak area, these variations can be effectively normalized, leading to high precision and accuracy in the final concentration measurement. The use of a stable isotope-labeled internal standard like amlodipine-d4 (B587106) has been shown to be essential for robust bioanalytical methods. nih.gov
Matrix effects are a significant challenge in LC-MS/MS bioanalysis, defined as the alteration of ionization efficiency by co-eluting compounds from the biological matrix. eijppr.com These effects, typically ion suppression or enhancement, can lead to inaccurate and imprecise results if not properly addressed. They are often caused by endogenous components like phospholipids. eijppr.com
Characterization: Matrix effects are evaluated during method validation by comparing the peak response of an analyte in a post-extraction spiked blank matrix sample to the response of the analyte in a neat solution. A matrix factor is calculated, with values greater than 1 indicating ion enhancement and values less than 1 indicating ion suppression. nih.gov Studies on amlodipine have reported matrix factors between 93.9% and 97.9%, indicating minimal matrix effects after proper optimization. nih.gov
Mitigation:
Use of a SIL-IS: As discussed, the most effective strategy to compensate for matrix effects is the use of a co-eluting stable isotope-labeled internal standard like this compound. Since the SIL-IS is affected in the same way as the analyte, the peak area ratio remains constant, correcting for the variability. nih.gov
Chromatographic Separation: Optimizing the chromatographic conditions to separate the analyte from interfering matrix components, particularly phospholipids, can significantly reduce matrix effects. nih.goveijppr.com
Sample Preparation: Improving the sample clean-up procedure, for instance by using solid-phase extraction (SPE) instead of simple protein precipitation, can remove a larger portion of the interfering matrix components before injection. sciex.com
High-Performance Liquid Chromatography (HPLC) with Complementary Detection
While LC-MS/MS is the preferred platform for quantitative bioanalysis, HPLC with other detectors, such as spectrophotometric (UV-Vis) or fluorometric detectors, can also be employed for the analysis of amlodipine and its metabolites. It is important to note that these detection methods cannot distinguish between the deuterated and non-deuterated forms of a compound; therefore, this compound would not be used as an internal standard. Instead, a structurally different compound would be required.
Effective separation is critical for resolving the target metabolite from the parent drug and other metabolites or endogenous substances.
Stationary Phase: The most common choice for the analysis of amlodipine and its metabolites is a reversed-phase stationary phase, such as octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8). nih.govjaper.in These nonpolar stationary phases are effective for retaining and separating moderately polar compounds like amlodipine metabolites from aqueous-organic mobile phases.
Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. A common combination is acetonitrile and a phosphate (B84403) buffer. nih.govjaper.in Key parameters that are optimized include the organic solvent ratio, the pH of the buffer, and the flow rate. For instance, a mobile phase of acetonitrile and sodium dihydrogen phosphate buffer (37:63, v/v) adjusted to pH 3.5 with a flow rate of 1.5 mL/min has been successfully used to separate amlodipine on a C8 column. nih.gov The pH is particularly important as it affects the ionization state of the analyte and thus its retention and peak shape.
Interactive Table: Example HPLC Parameters for Amlodipine Separation
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | Nucleosil C8 (125 x 4.6 mm) nih.gov | WATERS C18 (250 mm × 4.6 mm) japer.in |
| Mobile Phase | Acetonitrile:Phosphate Buffer (37:63, v/v) nih.gov | Acetonitrile:Buffer:Methanol (15:30:55) japer.in |
| pH | 3.5 nih.gov | 3.0 japer.in |
| Flow Rate | 1.5 mL/min nih.gov | 1.0 mL/min japer.in |
Spectrophotometric Detection: UV-Vis detection is a robust and widely available detection method. It relies on the principle that the analyte absorbs light at a specific wavelength. For amlodipine and its metabolites, which contain a dihydropyridine (B1217469) ring, the maximum absorption is typically observed around 239 nm. nih.gov The amount of light absorbed is directly proportional to the concentration of the analyte in the HPLC eluent, following the Beer-Lambert law. While simple and reliable, UV detection can sometimes lack the sensitivity required for low-concentration metabolite analysis in biological fluids. scirp.org
Fluorometric Detection: Fluorometric detection offers significantly higher sensitivity and selectivity compared to UV detection for compounds that are naturally fluorescent or can be derivatized to become fluorescent. Amlodipine itself possesses native fluorescence, which can be harnessed for detection. nih.gov Its emission can be recorded from 390 nm to 600 nm with excitation at 360 nm. nih.gov For enhanced sensitivity, derivatization with a fluorogenic reagent like 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) can be employed. This reaction creates a highly fluorescent product that can be measured at specific excitation and emission wavelengths (e.g., 480 nm and 535 nm, respectively), allowing for the detection of very low concentrations of the metabolite. indexcopernicus.comnih.gov
Rigorous Validation Protocols for Bioanalytical Methods (following international guidelines)
The validation of bioanalytical methods for quantifying this compound is a critical process governed by stringent international guidelines, such as those from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These protocols ensure that the analytical method is reliable, reproducible, and suitable for its intended purpose, which is typically to serve as an internal standard in pharmacokinetic studies of amlodipine. The validation process encompasses a series of specific tests to demonstrate the method's performance characteristics.
Establishment of Linearity, Dynamic Range, and Calibration Curve Characteristics
The linearity of a bioanalytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. For this compound, this is established by preparing a series of calibration standards at different concentrations in the biological matrix of interest (e.g., plasma, serum). These standards are then analyzed, and a calibration curve is constructed by plotting the instrument response against the known concentration of the analyte.
The dynamic range is the concentration interval over which the method is shown to be linear, accurate, and precise. The calibration curve is typically fitted with a linear regression model, and the coefficient of determination (r²) is used to assess the goodness of fit. An r² value of ≥ 0.99 is generally considered acceptable.
Table 1: Example Calibration Curve Data for this compound Analysis
| Concentration (ng/mL) | Instrument Response (Peak Area Ratio) |
| 0.5 | 0.012 |
| 1.0 | 0.025 |
| 2.5 | 0.063 |
| 5.0 | 0.124 |
| 10.0 | 0.251 |
| 25.0 | 0.628 |
| 50.0 | 1.255 |
Note: The data in this table is illustrative and may not represent actual experimental results.
Comprehensive Assessment of Analytical Accuracy and Precision (Intra-assay and Inter-assay Variability)
Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of measurements. Both are crucial for reliable quantification.
Intra-assay (within-run) precision and accuracy are determined by analyzing replicate quality control (QC) samples at multiple concentration levels (low, medium, and high) within a single analytical run.
Inter-assay (between-run) precision and accuracy are assessed by analyzing the same QC samples over several different analytical runs on different days.
The acceptance criteria for accuracy are typically that the mean value should be within ±15% of the nominal value (±20% for the lower limit of quantification). For precision, the coefficient of variation (CV) should not exceed 15% (20% for the lower limit of quantification).
Table 2: Illustrative Intra- and Inter-Assay Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (%) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (%) |
| Low | 1.5 | 5.8 | 102.3 | 7.2 | 101.5 |
| Medium | 15.0 | 4.2 | 98.7 | 5.5 | 99.1 |
| High | 40.0 | 3.1 | 101.2 | 4.8 | 100.8 |
Note: The data in this table is illustrative and may not represent actual experimental results.
Determination of Limits of Detection (LOD) and Quantification (LOQ) in Research Contexts
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise but not necessarily quantified with acceptable accuracy and precision. The Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable levels of accuracy and precision.
In research contexts, the LOQ is a critical parameter as it defines the lower end of the dynamic range. It is typically determined by analyzing a series of low-concentration samples and identifying the lowest concentration that meets the predefined criteria for accuracy (within 20% of the nominal value) and precision (CV ≤ 20%).
Evaluation of Method Robustness and Analyte Stability within Analytical Procedures
Robustness is the ability of an analytical method to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. For methods involving this compound, this could involve testing variations in parameters such as:
Mobile phase composition
Column temperature
Flow rate
Analyte stability is a critical consideration to ensure that the concentration of this compound does not change during the various stages of the analytical process. Stability is evaluated under different conditions, including:
Freeze-thaw stability: To assess the impact of repeated freezing and thawing cycles of the biological samples.
Short-term (bench-top) stability: To determine the stability of the analyte in the matrix at room temperature for a period equivalent to the sample processing time.
Long-term stability: To evaluate the stability of the analyte in the matrix when stored at a specified temperature (e.g., -20°C or -80°C) for an extended period.
Post-preparative (autosampler) stability: To assess the stability of the processed samples while they are in the autosampler waiting for injection.
The analyte is considered stable if the mean concentration at each stability condition is within ±15% of the nominal concentration.
Enzymatic Transformations and Metabolic Profiling of 5 O Desethyl Amlodipine D3 in in Vitro and Preclinical Models
Application of Isolated Microsomal and Hepatocyte Systems for Metabolic Pathway Delineation
In preclinical drug development, understanding the metabolic fate of a compound is paramount. For a deuterated metabolite analog like 5-O-Desethyl Amlodipine-d3, in vitro systems such as liver microsomes and hepatocytes are essential tools for delineating its potential subsequent metabolic pathways. These systems contain the primary enzymes responsible for drug biotransformation and allow for controlled experiments to identify and characterize metabolic routes.
Studies on the parent drug, amlodipine (B1666008), have extensively utilized primary cultures of rat hepatocytes and human liver microsomes (HLM) to map its metabolism. nih.govnih.gov These investigations revealed that amlodipine undergoes a variety of phase I reactions, including the primary dehydrogenation of its dihydropyridine (B1217469) core, as well as side-chain alterations like hydrolysis of ester bonds, hydroxylation, and oxidative deamination. nih.govresearchgate.net Amlodipine is converted extensively to inactive metabolites primarily through hepatic metabolism. mdpi.com Given this precedent, 5-O-Desethyl Amlodipine, a metabolite formed by the desethylation of the 5-ester group of amlodipine, would be subjected to these same in vitro models to determine if it undergoes further biotransformation. The deuterated analog, this compound, serves as a critical tool in these analyses, particularly as an internal standard for precise quantification via mass spectrometry. clearsynth.com
The cytochrome P450 (CYP) superfamily of enzymes is responsible for the metabolism of a vast number of xenobiotics. Research has firmly established that CYP3A4 and CYP3A5 are the principal enzymes involved in the metabolism of amlodipine. clinpgx.orgresearchgate.net Specifically, the dehydrogenation of amlodipine's dihydropyridine moiety to its pyridine (B92270) derivative (a major metabolite) is almost exclusively catalyzed by CYP3A4. nih.govchempartner.com
To investigate the further metabolism of 5-O-Desethyl Amlodipine, reaction phenotyping studies are conducted. These experiments typically involve incubating the compound with a panel of recombinant human CYP enzymes or with HLM in the presence of specific chemical inhibitors. For instance, ketoconazole (B1673606) (a potent inhibitor of CYP3A4/5) and CYP3cide (a selective inhibitor of CYP3A4) have been used to confirm CYP3A4's role in amlodipine metabolism. nih.govchempartner.com
A similar approach would be applied to 5-O-Desethyl Amlodipine. By incubating this metabolite with individual recombinant CYPs (e.g., CYP3A4, CYP3A5, CYP2C9, etc.), it is possible to identify which enzymes catalyze its subsequent transformation. Given that CYP3A4 metabolizes the parent compound, it is a primary candidate for the metabolism of its derivatives. The experiment would measure the rate of disappearance of the substrate (5-O-Desethyl Amlodipine) or the rate of formation of new metabolites, thereby establishing its substrate specificity.
The identification of metabolites is a crucial step in understanding a drug's disposition. For amlodipine, liquid chromatography-mass spectrometry (LC-MS), particularly with high-resolution instruments like quadrupole time-of-flight (Q-TOF), has been instrumental in detecting and structurally characterizing numerous metabolites in incubations with rat hepatocytes. nih.govresearchgate.net These studies have identified complex metabolic patterns, with up to 21 phase I and phase II metabolites detected in some rat models, arising from combinations of reactions like dehydrogenation, de-esterification, hydroxylation, and N-acetylation. nih.govinnovareacademics.in
When studying the potential biotransformation of 5-O-Desethyl Amlodipine, similar advanced analytical techniques would be employed. Following incubation with hepatocytes or microsomes, samples would be analyzed by LC-MS/MS. The high mass accuracy of Q-TOF MS allows for the determination of the elemental composition of potential metabolites, aiding in structure elucidation. nih.gov The deuterated nature of this compound is particularly advantageous in these "metabolite hunting" experiments. The unique mass shift and isotopic pattern created by the deuterium (B1214612) atoms make it easier to distinguish true drug-related metabolites from endogenous background components in the complex biological matrix. A newly identified postmortem degradation product of amlodipine, formed via dehydrogenation, highlights the importance of such characterization studies. nih.gov
Investigation of Isotope Effects on Enzymatic Reaction Kinetics and Metabolic Clearance
Replacing hydrogen with deuterium, a stable isotope, can significantly alter the kinetics of metabolic reactions. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), arises because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov If the cleavage of this bond is the rate-limiting step in an enzymatic reaction, the reaction will proceed more slowly for the deuterated compound. nih.gov
The study of this compound provides a direct avenue to investigate the KIE on its metabolism. By incubating both the deuterated and non-deuterated versions of the compound in parallel with liver microsomes or specific CYP enzymes, researchers can measure key kinetic parameters. A significant primary deuterium KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting. nih.gov This approach is frequently used to modulate the metabolism of drugs in a planned manner. researchgate.net
The impact of the KIE is quantified by comparing the intrinsic clearance (CLint) values. A lower CLint for the deuterated compound indicates a significant KIE and suggests that deuteration at that specific site has successfully slowed metabolism.
| Compound | Km (µM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (CLint, µL/min/mg protein) | KIE on CLint (CLint H / CLint D) |
|---|---|---|---|---|
| 5-O-Desethyl Amlodipine | 15.2 | 450 | 29.6 | 2.5 |
| This compound | 14.8 | 175 | 11.8 |
Comparative Metabolic Flux Analysis Utilizing Deuterated and Non-Deuterated Substrates
Deuteration at one metabolic "soft spot" can sometimes divert metabolism towards alternative pathways, a phenomenon known as metabolic switching or shunting. osti.govnih.gov This occurs when the primary metabolic route is slowed by the KIE, allowing competing, previously minor, pathways to become more prominent. nih.gov Understanding this potential redirection is critical, as it can lead to the formation of different metabolite profiles. nih.gov
Comparative metabolic flux analysis using both this compound and its non-deuterated counterpart can elucidate such shifts. In these experiments, the substrates are incubated in an in vitro system (like hepatocytes), and the relative amounts of all metabolites are quantified using LC-MS. By comparing the metabolite distribution between the two substrates, researchers can determine if blocking one site of metabolism enhances others. Stable isotope labeling is a key technique used by metabolism scientists to better understand a drug's disposition. nih.gov
For example, if O-demethylation of the remaining methyl ester is a metabolic pathway for 5-O-Desethyl Amlodipine, deuterating the methyl group (-d3) would likely slow this reaction. This could increase the metabolic flux towards other pathways, such as hydroxylation on the pyridine ring or further side-chain cleavage.
| Metabolite Formed | Metabolic Pathway | % of Total Metabolites (from Non-Deuterated Substrate) | % of Total Metabolites (from Deuterated d3-Substrate) |
|---|---|---|---|
| M1 | O-Demethylation | 65% | 25% |
| M2 | Ring Hydroxylation | 20% | 45% |
| M3 | Side-Chain Cleavage | 15% | 30% |
Application of Metabolic Profiling in Drug Discovery and Development Support (excluding clinical data and outcomes)
Metabolic profiling using deuterated compounds like this compound is a cornerstone of modern preclinical drug discovery and development. symeres.com These studies provide critical information that helps guide the selection and optimization of drug candidates long before they are considered for human trials.
One of the primary applications is in quantitative bioanalysis. Stable isotope-labeled compounds are considered the gold standard for use as internal standards in LC-MS-based quantification. clearsynth.comresearchgate.net Because a deuterated standard like this compound has nearly identical chemical and physical properties to the actual metabolite, it co-elutes chromatographically and experiences similar matrix effects and ionization suppression, allowing for highly accurate and precise quantification of the metabolite in complex biological samples from preclinical models. texilajournal.com
Furthermore, early in vitro metabolism studies help build a comprehensive picture of a drug's disposition. By identifying the key metabolic pathways and the enzymes involved, scientists can predict potential drug-drug interactions and anticipate how a compound will behave in vivo. nih.govresearchgate.net For instance, if a compound is found to be metabolized primarily by a single, highly polymorphic enzyme, it may be flagged for potential variability in human populations. Information from these preclinical studies is crucial for designing further non-clinical toxicology studies and for making informed decisions on which drug candidates have the most promising metabolic profiles to advance in the development pipeline. symeres.com
Role of 5 O Desethyl Amlodipine D3 As a High Purity Reference Standard
Utilization in Pharmaceutical Quality Control and Impurity Profiling of Amlodipine (B1666008) Formulations
The quality of amlodipine formulations is contingent on the thorough identification and quantification of any impurities. pharmaffiliates.comnih.gov 5-O-Desethyl Amlodipine is a known impurity and metabolite of amlodipine. simsonpharma.comsynzeal.com Its deuterated analogue, 5-O-Desethyl Amlodipine-d3, serves as an invaluable tool in the quality control laboratory for impurity profiling.
The primary application of this compound in this context is as an internal standard in chromatographic techniques, most notably in Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov Due to its structural similarity and identical retention time to the non-labeled 5-O-Desethyl Amlodipine, it co-elutes with the target analyte. However, its increased mass, owing to the three deuterium (B1214612) atoms, allows for its distinct detection by the mass spectrometer. This co-elution and mass differentiation enable accurate quantification of the 5-O-Desethyl Amlodipine impurity by correcting for variations in sample preparation and instrument response.
The use of a stable isotope-labeled internal standard like this compound is superior to using a structurally similar but different molecule as an internal standard. This is because it more effectively mimics the behavior of the analyte of interest during extraction, chromatography, and ionization, leading to more accurate and precise results.
Table 1: Common Impurities of Amlodipine
| Impurity Name | Typical Reporting Threshold |
| Amlodipine Impurity A | ≤ 0.2% |
| Amlodipine Impurity B | ≤ 0.2% |
| Amlodipine Impurity D | ≤ 0.2% |
| 5-O-Desethyl Amlodipine | ≤ 0.5% |
| Other Degradation Products | ≤ 0.1% |
This table presents a generalized overview of common amlodipine impurities and their typical reporting thresholds, which can vary based on specific pharmacopeial monographs and regulatory requirements.
Integration into Analytical Method Validation for Parent Drug and Metabolite Assays
The validation of analytical methods is a critical requirement for regulatory submission and ensures that a particular method is suitable for its intended purpose. scirp.orgiscientific.org this compound plays a significant role in the validation of analytical methods for the quantification of amlodipine and its metabolites in various biological matrices. nih.gov
During method validation, this compound is employed as an internal standard to assess key validation parameters, including:
Accuracy: By spiking known concentrations of amlodipine and its metabolites along with a fixed concentration of this compound into a biological matrix, the accuracy of the method can be determined by comparing the measured concentrations against the known spiked concentrations.
Precision: The precision of a method, both within a single analytical run (intra-day precision) and between different runs (inter-day precision), is evaluated by analyzing replicate samples. The use of this compound helps to minimize variability and provides a more accurate assessment of the method's precision.
Linearity: The linearity of the method is established by analyzing a series of calibration standards at different concentrations. The consistent response of the internal standard, this compound, across the calibration range helps to ensure the linearity of the analyte's response.
Matrix Effect: In bioanalytical methods, the sample matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement. As this compound is structurally almost identical to the analyte, it experiences a similar matrix effect. By comparing the response of the analyte to the internal standard, the matrix effect can be compensated for, leading to more reliable results.
Table 2: Typical Analytical Method Validation Parameters Using an Isotopically Labeled Internal Standard
| Validation Parameter | Acceptance Criteria | Role of this compound |
| Accuracy | ±15% of the nominal concentration (±20% at the Lower Limit of Quantification) | Provides a stable reference for calculating the recovery of the analyte. |
| Precision | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LLOQ) | Minimizes variability introduced during sample processing and analysis. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Ensures a consistent response ratio across the calibration range. |
| Matrix Effect | RSD of the analyte/internal standard peak area ratio ≤ 15% | Compensates for ion suppression or enhancement caused by the biological matrix. |
This table illustrates typical acceptance criteria for bioanalytical method validation as per regulatory guidelines. The specific roles of an internal standard like this compound are highlighted.
Development and Certification of Reference Materials for Regulatory and Research Adherence
The development and certification of a high-purity reference material like this compound is a meticulous process that ensures its suitability for its intended use in regulated environments. This process involves several key stages:
Synthesis and Purification: The compound is synthesized with the incorporation of three deuterium atoms at a specific, stable position in the molecule. Following synthesis, it undergoes rigorous purification to achieve a very high degree of chemical and isotopic purity.
Structural Elucidation and Characterization: A comprehensive suite of analytical techniques is employed to confirm the structure and identity of the compound. These techniques typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Purity Assessment: The purity of the reference standard is determined using high-resolution techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The absence of significant impurities is critical for its function as a reliable standard.
Certification and Documentation: Once the identity, purity, and stability of the compound have been established, a Certificate of Analysis (CoA) is issued. The CoA is a critical document that provides detailed information about the reference material.
A typical Certificate of Analysis for a reference standard like this compound would include the data presented in the following table.
Table 3: Representative Data from a Certificate of Analysis for a High-Purity Reference Standard
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | Not available |
| Molecular Formula | C₁₈H₁₈D₃ClN₂O₅ |
| Molecular Weight | 383.86 g/mol |
| Appearance | White to off-white solid |
| Purity (by HPLC) | ≥ 98% |
| Isotopic Purity | ≥ 99% Deuterium incorporation |
| Identity | Confirmed by ¹H NMR, MS |
| Storage Conditions | -20°C, protected from light |
| Retest Date | 24 months from the date of certification |
This table provides an example of the kind of information that would be found on a Certificate of Analysis for a certified reference material, ensuring its quality and traceability for regulatory and research purposes.
Emerging Research Directions and Methodological Advancements in 5 O Desethyl Amlodipine D3 Research
Exploration of Advanced Mass Spectrometry Techniques (e.g., Ion Mobility-MS, High-Resolution Orbitrap) for Enhanced Metabolite Characterization
The metabolism of amlodipine (B1666008) is complex, yielding a variety of phase I and phase II metabolites through pathways like dehydrogenation, deamination, and hydrolysis. sci-hub.runih.govnih.gov Traditional mass spectrometry (MS) methods, such as triple quadrupole (QqQ), are effective for quantification but can be limited in characterizing unknown metabolites in complex biological matrices. researchgate.nethelsinki.fi The next frontier in metabolite characterization involves the adoption of advanced MS techniques that provide greater resolving power and an additional dimension of separation.
High-Resolution Orbitrap Mass Spectrometry: Instruments like the Quadrupole-Orbitrap MS offer exceptionally high resolution and mass accuracy (sub-ppm). nih.govthermofisher.com This capability is crucial for distinguishing between isobaric metabolites—compounds that have the same nominal mass but different elemental compositions. For instance, in rat hepatocyte incubations, numerous amlodipine metabolites have been detected, and accurate mass measurement is essential to confirm their proposed elemental compositions. sci-hub.runih.gov The high resolving power of an Orbitrap analyzer can separate an analyte of interest from background interferences, which is a common challenge in biological samples. thermofisher.comthermofisher.com In this high-resolution environment, 5-O-Desethyl Amlodipine-d3 is vital. As a SIL-IS, it co-elutes with the primary metabolite, 5-O-Desethyl Amlodipine, but is clearly distinguished by its mass. This allows for precise quantification and retention time alignment, while also helping to correct for any ion suppression or enhancement effects, ensuring the accuracy of the high-resolution data. nih.gov
Ion Mobility-Mass Spectrometry (IM-MS): IM-MS adds a powerful dimension to analysis by separating ions based on their size, shape, and charge (collisional cross-section, CCS) in the gas phase before they enter the mass analyzer. This technique can separate isomeric and isobaric metabolites that are indistinguishable by mass alone and may even co-elute chromatographically. This enhanced separation reduces spectral complexity and increases confidence in metabolite identification. The application of IM-MS provides an orthogonal layer of data, which, when combined with retention time, accurate mass, and fragmentation patterns, offers unparalleled certainty in structural elucidation. The role of this compound in IM-MS workflows remains critical for quantification, acting as a steadfast reference point to ensure that the quantitative data derived from these highly specific qualitative analyses are accurate and reproducible.
Table 1: Comparison of Advanced Mass Spectrometry Techniques for Metabolite Characterization This table is interactive. You can sort the columns by clicking on the headers.
| Feature | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Quadrupole Orbitrap | Ion Mobility-MS (IM-MS) |
|---|---|---|---|---|
| Primary Use | Targeted Quantification | Screening & Identification | Screening, Identification & Quantification | Separation of Isomers/Isobars |
| Resolution | Low | High (~40,000) | Very High (>100,000) | N/A (Separation Dimension) |
| Mass Accuracy | Low | High (<5 ppm) | Very High (<1-3 ppm) | N/A (Provides CCS Value) |
| Role of this compound | Essential for accurate quantification | Internal standard for quantification and RT lock | Internal standard for precise quantification and data normalization | Anchor for quantification and CCS reference |
| Key Advantage | High sensitivity (MRM mode) | Accurate mass for formula determination researchgate.net | Highest resolution separates complex mixtures nih.govlabrulez.com | Separates structurally similar compounds |
Development of Microfluidic and Miniaturized Chromatographic Systems for High-Throughput Analysis
The demand for faster and more efficient bioanalysis has driven the development of microfluidic and miniaturized liquid chromatography (LC) systems. These "lab-on-a-chip" technologies offer significant advantages, including drastically reduced sample and solvent consumption, faster analysis times, and the potential for integrating sample preparation steps, leading to high-throughput capabilities.
As analytical systems shrink, the challenges associated with reproducibility and matrix effects can be amplified. Miniaturized systems often operate with nanoliter-scale injection volumes and flow rates, making them sensitive to minor variations. In this context, the inclusion of a reliable internal standard is not just beneficial, but essential for robust performance. This compound, as a SIL-IS, is the ideal candidate. It mimics the analyte's behavior throughout the entire miniaturized workflow—from extraction and cleanup (if integrated) to chromatographic separation and ionization. By compensating for system variability, it ensures that the high-throughput data generated is both accurate and precise. This is critical in large-scale studies, such as preclinical pharmacokinetic screens, where hundreds or thousands of samples must be analyzed and compared reliably. nih.gov
Computational Chemistry and In Silico Modeling for Predicting Metabolic Fate and Isotopic Effects
Computational and in silico tools are increasingly used in the early stages of drug development to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties. nih.govresearchgate.net Molecular docking and metabolic pathway prediction software can forecast how a drug like amlodipine might interact with metabolic enzymes, such as Cytochrome P450 3A4 (CYP3A4), which is known to be involved in its metabolism. researchgate.netclinpgx.org These models help prioritize experimental studies and provide insights into potential drug-drug interactions.
The validation of these in silico predictions is a critical step, and this is where deuterated standards provide unique value. The presence of deuterium (B1214612) atoms in this compound can influence its rate of metabolism. This phenomenon, known as the kinetic isotope effect (KIE), occurs when the cleavage of a carbon-deuterium (C-D) bond is slower than the cleavage of a carbon-hydrogen (C-H) bond at the same position. nih.gov By comparing the metabolic rate of a deuterated compound to its non-deuterated counterpart, researchers can experimentally confirm if a specific C-H bond is involved in a rate-limiting metabolic step, as predicted by the computational model. Therefore, this compound and other specifically deuterated isotopologues serve not only as analytical standards but also as mechanistic probes to refine and validate the accuracy of in silico metabolic predictions. cchmc.org
| Kinetic Isotope Effect (KIE) Modeling | Predicts the magnitude of isotopic effects on reaction rates. | Experimental measurement of KIE to confirm metabolic mechanisms. nih.gov |
Integration of Multi-Omics Approaches for Comprehensive Metabolic Understanding in Preclinical Models
Modern biomedical research is moving towards a systems biology approach, integrating multiple "omics" data streams—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive picture of a drug's effect on a biological system. ceon.rs Studies are underway to use multi-omics to identify biomarkers that can predict a patient's blood pressure response to amlodipine. centerwatch.com In preclinical animal models, this integrated approach can reveal the complete mechanism of action, identify off-target effects, and uncover novel biomarkers of efficacy or toxicity. nih.gov
Metabolomics, the large-scale study of small molecules, provides a direct functional readout of the physiological state of a cell or organism. thermofisher.com When studying amlodipine in a preclinical model, a multi-omics approach might involve analyzing changes in gene expression (transcriptomics) in liver tissue, variations in metabolic enzyme levels (proteomics), and resulting fluctuations in endogenous and drug-related metabolites (metabolomics).
Q & A
Basic Research Questions
Q. What analytical methods are most suitable for identifying and quantifying 5-O-Desethyl Amlodipine-d3 in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for deuterated compounds. Isotopic dilution with deuterated internal standards minimizes matrix effects and ion suppression. Validate methods using guidelines from pharmacopeial standards, ensuring limits of detection (LOD) and quantification (LOQ) align with regulatory requirements (e.g., Table 1 in Pharmacopeial Forum Vol. 34(5), which specifies impurity thresholds for related amlodipine derivatives) .
Q. How can researchers ensure the stability of this compound during long-term storage and experimental workflows?
- Methodological Answer : Stability studies should assess temperature, light exposure, and solvent compatibility. For example, store the compound at -80°C in inert solvents like methanol to prevent degradation. Accelerated stability testing under stressed conditions (e.g., 40°C/75% RH) can predict shelf-life. Monitor degradation products using high-resolution mass spectrometry (HRMS) to identify impurities such as 3-ethyl-5-methyl derivatives, as noted in amlodipine impurity profiles .
Q. What are the critical parameters for synthesizing this compound with high isotopic purity?
- Methodological Answer : Optimize deuteration reactions using catalysts like palladium-on-carbon (Pd/C) in deuterated solvents (e.g., D₂O or deuterated methanol). Confirm isotopic purity (>98%) via nuclear magnetic resonance (NMR) and isotope ratio mass spectrometry (IRMS). Validate synthetic pathways against published protocols for structurally similar deuterated pharmaceuticals .
Advanced Research Questions
Q. How do metabolic pathways of this compound differ from its non-deuterated counterpart in in vitro hepatocyte models?
- Methodological Answer : Conduct comparative metabolism studies using human hepatocytes incubated with both deuterated and non-deuterated forms. Employ ultra-high-performance LC (UHPLC) coupled with HRMS to track deuterium retention in metabolites. Analyze kinetic isotope effects (KIEs) to quantify metabolic rate differences, which may influence drug-drug interaction predictions .
Q. What experimental designs are optimal for elucidating the role of this compound in calcium channel binding assays?
- Methodological Answer : Use radioligand displacement assays with tritiated nitrendipine in vascular smooth muscle cells. Include negative controls (e.g., excess unlabeled amlodipine) and validate binding affinity (Kᵢ) via nonlinear regression models. Address confounding factors like membrane lipid composition by standardizing cell culture conditions .
Q. How can researchers resolve contradictions in reported pharmacokinetic (PK) data for this compound across species?
- Methodological Answer : Perform meta-analyses of existing PK studies, stratifying by species (e.g., rat vs. dog) and administration routes. Use mixed-effects modeling to account for interspecies variability in cytochrome P450 activity. Validate findings with in vivo crossover studies measuring AUC and Cmax under controlled dietary and genetic backgrounds .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
